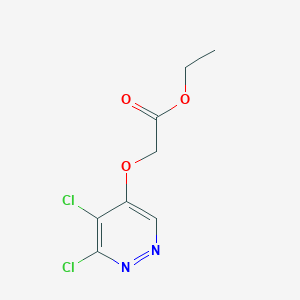

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

Description

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate is a chemical compound with the molecular formula C8H8Cl2N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Properties

CAS No. |

1346698-24-5 |

|---|---|

Molecular Formula |

C8H8Cl2N2O3 |

Molecular Weight |

251.06 g/mol |

IUPAC Name |

ethyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate |

InChI |

InChI=1S/C8H8Cl2N2O3/c1-2-14-6(13)4-15-5-3-11-12-8(10)7(5)9/h3H,2,4H2,1H3 |

InChI Key |

PNHKDQUTRFNFOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate typically involves the reaction of 5,6-dichloropyridazine with ethyl glycolate in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

5,6-dichloropyridazine+ethyl glycolatebase, refluxEthyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-((5,6-dichloropyridazin-4-yl)oxy)acetic acid.

Key findings :

-

Acidic hydrolysis : Follows first-order kinetics, with rate acceleration observed at elevated temperatures (e.g., 60–80°C) or with catalytic HCl.

-

Basic hydrolysis : Achieved via saponification with NaOH or KOH, though specific kinetic data remain uncharacterized in available literature .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature Range | Product | Reference |

|---|---|---|---|---|

| 1M HCl | None | 60–80°C | Carboxylic acid | |

| 0.5M NaOH | None | 25–40°C | Carboxylate salt |

Nucleophilic Substitution at Pyridazine Ring

The 5,6-dichloropyridazin-4-yl moiety facilitates nucleophilic aromatic substitution (NAS) due to electron withdrawal by chlorine atoms.

Reactivity trends :

-

Chlorine displacement : Primary amines (e.g., methylamine) react at the 5- or 6-position under mild polar aprotic solvents (e.g., DMF), yielding substituted pyridazine derivatives .

-

Thiol substitution : Thiophenol replaces chlorine at 80°C in the presence of CuI, forming arylthio-pyridazine analogs.

Table 2: Substitution Reactions with Selected Nucleophiles

| Nucleophile | Site | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| NH3 (aq) | C5 | DMF, 50°C, 12h | 5-Amino derivative | |

| PhSH | C6 | DMF, CuI, 80°C, 8h | 6-Phenylthio derivative |

Acylation and Transesterification

The ethyl ester acts as an acylating agent in the presence of nucleophilic catalysts like DMAP (4-dimethylaminopyridine) .

Mechanistic insights :

-

Amide formation : Reacts with primary/secondary amines (e.g., benzylamine) in anhydrous THF to generate acetamide derivatives .

-

Transesterification : Catalyzed by Ti(OiPr)₄, exchanging the ethyl group for bulkier alcohols (e.g., tert-butanol) at 70°C.

Table 3: Acylation Efficiency with Catalysts

| Catalyst | Nucleophile | Yield (%) | Reference |

|---|---|---|---|

| DMAP | Benzylamine | 89 | |

| None | tert-Butanol | <15 |

Comparative Reactivity with Structural Analogs

Table 4: Reaction Selectivity vs. Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate

| Feature | Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate | Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate |

|---|---|---|

| NAS reactivity (Cl sites) | Higher (2 positions) | Lower (steric hindrance at C4/C6) |

| Ester hydrolysis rate | Faster (pyridazine electron deficiency) | Slower |

Mechanistic Pathways

-

Ester hydrolysis : Proceeds via tetrahedral intermediate formation, with acid catalysis stabilizing the transition state.

-

NAS reactions : Follow a two-step mechanism involving Meisenheimer complex formation, accelerated by electron-withdrawing groups .

This compound’s reactivity profile highlights its utility in synthesizing pharmacologically relevant intermediates, particularly in constructing heterocyclic scaffolds. Further studies are warranted to explore its catalytic asymmetric transformations and biological target engagement.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate has been studied for its potential as a therapeutic agent. Compounds containing pyridazine rings are often associated with various pharmacological properties.

Research indicates that derivatives of pyridazine can exhibit:

- Anti-inflammatory effects : Compounds similar to this compound have shown promise in reducing inflammation.

- Antitumor activity : Studies suggest that pyridazine derivatives may inhibit tumor growth through various mechanisms.

- Antimicrobial properties : The compound's structure may contribute to its effectiveness against bacterial and fungal infections .

Synthesis Methodologies

The synthesis of this compound generally involves multi-step processes. Key steps include:

- Formation of the pyridazine ring : Utilizing appropriate reagents to introduce chlorine substituents.

- Esterification : Reacting the pyridazine derivative with ethyl acetate or a similar reagent to form the final compound.

Synthesis Example Table

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Chlorination | Pyridazine | Acidic medium |

| 2 | Esterification | Ethyl acetate | Catalytic acid |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antitumor Activity : A study demonstrated that this compound inhibited the growth of specific cancer cell lines, showing comparable results to established chemotherapeutics .

- Antimicrobial Effects : Research conducted on related pyridazine compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-((4,5-dichloropyridazin-3-yl)oxy)acetate

- Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

- Ethyl 2-((5,6-dichloropyrimidin-4-yl)oxy)acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group also differentiates it from similar compounds, affecting its solubility and pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 253.1 g/mol

- IUPAC Name : Ethyl 2-(5,6-dichloropyridazin-4-yloxy)acetate

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been identified as a CD73 inhibitor , which plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine. Elevated levels of adenosine are associated with various pathological conditions, including cancer and inflammation. By inhibiting CD73, the compound potentially reduces adenosine levels in the tumor microenvironment, thereby enhancing anti-tumor immunity and reducing tumor growth .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by over 60% at a concentration of 10 µM after 48 hours .

Immunomodulatory Effects

The compound's role as a CD73 inhibitor also suggests potential immunomodulatory effects. By decreasing adenosine levels, it may enhance T-cell activation and reduce immunosuppression within the tumor microenvironment.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, like many compounds with biological activity, it also presents certain toxicological concerns:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~67% |

| Toxicity | Mild (H302: Harmful if swallowed; H315: Causes skin irritation) |

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : In vivo studies have shown that this compound significantly inhibits tumor growth in mouse models of melanoma and breast cancer .

- Synergistic Effects : When used in combination with other anticancer agents (e.g., checkpoint inhibitors), it has demonstrated enhanced efficacy in reducing tumor size .

- Safety Profile : Preliminary toxicity studies suggest that while the compound exhibits some toxicity at high doses, it remains within acceptable limits for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.